3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The presence of a but-2-ynyl group in this compound adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
3-but-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-3-8-16-9-15-13-12(14(16)17)10-6-4-5-7-11(10)18-13/h9H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLNUQJSCQIEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyrimidine ring[_{{{CITATION{{{2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8 ...](https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1496292308.pdf). One common approach is to start with a suitable thiophene derivative and then introduce the pyrimidine moiety through a series of reactions involving intermediates such as amines and halides[{{{CITATION{{{_2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8 ...](https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1496292308.pdf). The use of catalysts and specific solvents can help improve the efficiency of the synthesis process[{{{CITATION{{{_2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to convert the pyrimidine ring to its corresponding amine.
Substitution: : The but-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Substituted pyrimidines or thiophenes.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents[_{{{CITATION{{{2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 .... Its ability to inhibit specific enzymes makes it a candidate for further research in the treatment of various cancers[{{{CITATION{{{_3{From Serendipity to Rational Identification of the 5,6,7,8 ... - MDPI](https://www.mdpi.com/1999-4923/14/11/2295).
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it suitable for various applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one exerts its effects involves the inhibition of specific enzymes. The molecular targets and pathways involved are often related to cellular processes such as signal transduction and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: : This compound is structurally similar but lacks the but-2-ynyl group.
2-Methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[b]thienopyrimidin-4-one: : Another related compound with a different substitution pattern on the thiophene ring[_{{{CITATION{{{_2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....
Uniqueness
The presence of the but-2-ynyl group in 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one makes it unique compared to other similar compounds. This group can participate in specific reactions that are not possible with other thiophene derivatives, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
